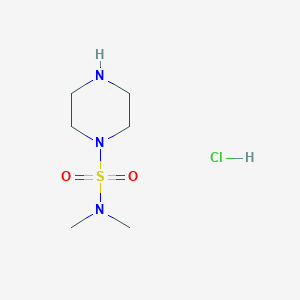

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride

CAS No.: 253176-46-4

Cat. No.: VC8259304

Molecular Formula: C6H16ClN3O2S

Molecular Weight: 229.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253176-46-4 |

|---|---|

| Molecular Formula | C6H16ClN3O2S |

| Molecular Weight | 229.73 g/mol |

| IUPAC Name | N,N-dimethylpiperazine-1-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-5-3-7-4-6-9;/h7H,3-6H2,1-2H3;1H |

| Standard InChI Key | HLSJHTCIYSDJIF-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1CCNCC1.Cl |

| Canonical SMILES | CN(C)S(=O)(=O)N1CCNCC1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethylpiperazine-1-sulfonamide hydrochloride features a piperazine ring substituted at the 1-position with a dimethylsulfonamide group, protonated to form a hydrochloride salt. The planar piperazine ring adopts a chair conformation, while the sulfonamide group contributes to hydrogen-bonding capabilities . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₆ClN₃O₂S | |

| Molecular Weight | 229.73 g/mol | |

| SMILES | CN(C)S(=O)(=O)N1CCNCC1.Cl | |

| InChI Key | HLSJHTCIYSDJIF-UHFFFAOYSA-N | |

| CAS Registry Number | 253176-46-4 |

The compound’s ionization state at physiological pH enhances solubility, with the hydrochloride salt dissociating in aqueous solutions to improve bioavailability .

Spectroscopic and Computational Data

Electrospray ionization mass spectrometry (ESI-MS) studies reveal a parent ion peak at m/z 194.09578 ([M+H]⁺) for the free base (CID 1094966), with collision cross-section (CCS) values of 140.7 Ų in the protonated form . Density functional theory (DFT) calculations predict strong electrostatic interactions at the sulfonamide oxygen atoms, facilitating metal ion coordination .

Synthesis and Derivative Development

Synthetic Pathways

The parent compound, N,N-dimethylpiperazine-1-sulfonamide, is synthesized via sulfonation of piperazine using dimethylsulfamoyl chloride, followed by hydrochloride salt formation . A representative synthesis involves:

-

Sulfonation of Piperazine:

Piperazine (9) reacts with dimethylsulfamoyl chloride in dichloromethane under basic conditions, yielding N,N-dimethylpiperazine-1-sulfonamide (10) . -

Salt Formation:

Treatment of 10 with hydrochloric acid in ethanol precipitates the hydrochloride salt, achieving purities >95% as confirmed by HPLC .

Structural Modifications

Derivatives of this compound are engineered to enhance antioxidant activity. For example:

-

Antioxidant Analogues: Introduction of hydroxyl groups at the pyrimidine ring (e.g., compound 6) via n-BuLi-mediated hydroxylation improves free radical scavenging capacity .

-

Metal-Chelating Variants: Analogues bearing catechol or hydroxamate groups (e.g., compound 4) exhibit dual functionality, scavenging ROS while chelating Cu²⁺ and Fe³⁺ ions .

Pharmacological Applications

Antioxidant Mechanisms

N,N-Dimethylpiperazine-1-sulfonamide derivatives demonstrate multifunctional antioxidant activity:

-

Radical Scavenging: The sulfonamide group quenches hydroxyl (- OH) and peroxyl (ROO- ) radicals via hydrogen atom transfer, with IC₅₀ values ≤10 μM in DPPH assays .

-

Metal Chelation: Coordination to Cu²⁺ (log K = 5.2) and Fe³⁺ (log K = 4.8) prevents Fenton reaction-driven ROS generation .

Bioconjugation and Drug Delivery

Recent work conjugates the piperazine-sulfonamide core to targeting moieties for precision therapy:

-

Antibody-Drug Conjugates (ADCs): Compound PA2.1 incorporates a maleimide linker for covalent attachment to monoclonal antibodies, enabling tumor-selective ROS modulation .

-

Polymeric Nanoparticles: Sulfonamide-functionalized polymers exhibit pH-dependent drug release, with 80% payload delivered in acidic tumor microenvironments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume